Cinepazet
Description
Historical Context of Cinepazet Research within Medicinal Chemistry
The investigation into this compound has roots within the broader historical landscape of medicinal chemistry, particularly concerning compounds with potential cardiovascular activity. This compound is recognized as a vasodilator and is an ethyl ester derivative of cinepazic acid. wikipedia.org Research into its synthesis and structure-activity relationships dates back to publications in the late 1960s and early 1970s, indicating its emergence as a compound of interest during that period. drugfuture.com Early literature references detail its preparation and studies on its hydrochloride salt. drugfuture.com The development of this compound falls within a historical context where medicinal chemists explored various structural motifs, such as the cinnamyl piperazine (B1678402) framework, for therapeutic applications. researchgate.net The cinnamyl piperazine motif is a crucial element in drugs targeting various biological targets, and this compound is noted as a cardiovascular agent from the 1970s used for angina treatment, alongside other derivatives like cinepazide (B1669044). researchgate.net This highlights its place in the historical pursuit of cardiovascular drugs through chemical synthesis and modification.
Significance within Chemical Biology and Drug Discovery Research Paradigms
This compound holds significance within chemical biology and drug discovery research paradigms due to its chemical structure and reported biological activity as a vasodilator. wikipedia.orgmolnova.com Chemical biology often involves the use of small molecules to probe biological systems and understand cellular processes, while drug discovery focuses on identifying and developing compounds with therapeutic potential. utexas.eduunc.eduuu.nl
While specific detailed research findings on this compound's precise mechanism of action at a molecular level may not be widely available in generalized overviews, its structural class suggests potential interactions with various biological pathways. ontosight.ai Compounds with similar structures are often investigated for their effects on systems such as neurotransmitter pathways, inflammatory responses, or enzyme activities. ontosight.ai The study of this compound, therefore, aligns with chemical biology efforts to elucidate how specific chemical structures influence biological functions.
In the context of drug discovery, this compound represents a compound that reached at least Phase II clinical trials for one investigational indication. nih.gov This progression through early clinical phases signifies its potential therapeutic relevance identified through preclinical research. The fact that it is an ethyl ester derivative of cinepazic acid also points to research efforts in modifying natural or semi-synthetic scaffolds to enhance desired pharmacological properties. wikipedia.orgwikipedia.org The exploration of derivatives and structure-activity relationships, as mentioned in the historical context, is a fundamental aspect of drug discovery research aimed at optimizing compound efficacy, potency, and target specificity. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[4-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6/c1-5-28-19(24)14-21-8-10-22(11-9-21)18(23)7-6-15-12-16(25-2)20(27-4)17(13-15)26-3/h6-7,12-13H,5,8-11,14H2,1-4H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUOTWNXVDBCDY-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1CCN(CC1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24536-75-2 (unspecified maleate), 26219-22-7 (hydrochloride), 50679-07-7 (maleate[1:1]) | |
| Record name | Cinepazet [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023887414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901119699 | |
| Record name | 1-Piperazineacetic acid, 4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propenyl]-, ethyl ester, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901119699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88053-11-6, 23887-41-4 | |
| Record name | 1-Piperazineacetic acid, 4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propenyl]-, ethyl ester, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88053-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cinepazet [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023887414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinepazet | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13342 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Piperazineacetic acid, 4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propenyl]-, ethyl ester, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901119699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinepazet | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CINEPAZET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LC95WWE9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Chemical Synthesis and Synthetic Pathway Elucidation of Cinepazet
Established Synthetic Routes for Cinepazet
The synthesis of this compound typically involves multi-step strategies, often utilizing key intermediate compounds to build the final structure. Current time information in Bangalore, IN.nih.gov
Multi-step Synthetic Strategies for this compound
Multi-step synthesis is a fundamental approach in organic chemistry to create complex molecules from simpler starting materials through a sequence of distinct chemical transformations. vapourtec.comlibretexts.org For this compound, this involves assembling the different structural components – the 3,4,5-trimethoxycinnamoyl moiety, the piperazine (B1678402) ring, and the ethyl acetate (B1210297) group – through a series of controlled reactions.
One reported synthetic route for cinepazide (B1669044) maleate (B1232345), a related compound with a similar structural core, involves the condensation of trans-3,4,5-trimethoxycinnamoyl chloride with 1-piperazine acetyl pyrrolidine. google.com This reaction, using an organic base and a solvent like dichloromethane, chloroform, acetonitrile, or N,N-dimethyl formamide (B127407), yields the free base, which is then converted to the maleate salt by adding maleic acid. google.com While this patent specifically describes cinepazide maleate synthesis, the core reaction involving the coupling of a 3,4,5-trimethoxycinnamoyl derivative with a piperazine moiety is relevant to this compound synthesis, given their structural similarities. This compound itself is the ethyl ester of cinepazic acid, which is a cinnamoyl-piperazine compound. wikipedia.orgwikipedia.org
Role of Key Intermediate Compounds in this compound Synthesis (e.g., 3,4,5-trimethoxycinnamic acid derivatives)
Key intermediate compounds play a crucial role in the multi-step synthesis of this compound. One such significant intermediate is 3,4,5-trimethoxycinnamic acid or its derivatives, such as 3,4,5-trimethoxycinnamoyl chloride. nih.govgoogle.com
3,4,5-Trimethoxycinnamic acid is a methoxycinnamic acid featuring three methoxy (B1213986) substituents at the 3, 4, and 5 positions. nih.govhmdb.ca It can be synthesized through various methods, including the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde (B134019) with malonic acid. nih.govsciencemadness.org This reaction, often catalyzed by bases like ammonium (B1175870) bicarbonate, introduces the cinnamic acid moiety. sciencemadness.org
In the synthesis of related cinnamyl piperazine derivatives, including the core structure found in this compound, 3,4,5-trimethoxycinnamic acid derivatives are coupled with a substituted piperazine ring. nih.govresearchgate.net For instance, the reaction between 3,4,5-trimethoxycinnamoyl chloride and a piperazine derivative containing an ethyl acetate group would form the amide linkage characteristic of this compound.
Another intermediate mentioned in the context of related syntheses is 1-piperazine acetyl pyrrolidine, which is reacted with 3,4,5-trimethoxycinnamoyl chloride to form the core structure of cinepazide. google.com A similar piperazine derivative, specifically 1-piperazineacetic acid ethyl ester, would be a key component in the synthesis of this compound.
The synthesis of 3,4,5-trimethoxycinnamic acid derivatives often involves established organic reactions. For example, the Knoevenagel condensation is a well-known method for forming α,β-unsaturated acids through the reaction of an aldehyde or ketone with a compound having an active methylene (B1212753) group, such as malonic acid. nih.govsciencemadness.org
Here is a simplified representation of a potential synthetic step involving a key intermediate:
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 3,4,5-Trimethoxycinnamoyl chloride | 1-Piperazineacetic acid ethyl ester | This compound (free base) | Amide bond formation |
Note: This table represents a conceptual step based on the described chemistry of related compounds and the structure of this compound. Specific reaction conditions and yields would depend on the precise synthetic protocol.
Methodological Advances and Innovations in this compound Synthesis
While specific recent methodological advances solely focused on this compound synthesis are not extensively detailed in the immediately available information, innovations in the synthesis of related cinnamyl piperazine derivatives and general multi-step organic synthesis can be relevant.
Advances in synthetic methodology often aim to improve efficiency, yield, purity, and sustainability. For instance, the use of safer solvents with lower toxicity profiles has been explored in the synthesis of related compounds. google.com Replacing hazardous solvents like benzene (B151609) with alternatives such as dichloromethane, chloroform, acetonitrile, or N,N-dimethyl formamide can make the process more suitable for industrial production. google.com
Another area of innovation in multi-step synthesis is the development of "one-pot" methods, where multiple reactions are carried out sequentially in a single reaction vessel without isolating intermediates. google.com This can simplify the process, reduce labor, and minimize waste. A patent describing the synthesis of cinepazide maleate mentions a "one-pot cooking" method utilizing trans-3,4,5-trimethoxycinnamic acid and a carboxyl activator under the action of an organic base. google.com Such approaches could potentially be adapted for this compound synthesis.
The use of different carboxyl activators, such as alkyl chloroformates, sulfonyl chlorides, or carbodiimides (like DCC or CDI), can also influence the efficiency and outcome of the coupling reaction between the activated cinnamic acid derivative and the piperazine moiety. google.com
Furthermore, purification techniques play a vital role in multi-step synthesis. Methods like filtration and steam distillation have been employed in the synthesis of intermediates for related compounds to facilitate isolation and improve purity. google.com
General advancements in organic synthesis, such as the application of flow chemistry or biocatalysis, are also continuously being explored for the synthesis of complex molecules and could potentially be applied to the synthesis of this compound or its intermediates in the future. vapourtec.compharmafeatures.comsyrris.jp Flow chemistry allows for continuous processing, potentially offering better control and scalability, while biocatalysis utilizes enzymes for highly selective transformations. pharmafeatures.comsyrris.jp
| Innovation Area | Potential Application in this compound Synthesis | Benefits |
| Safer Solvents | Replacing traditional solvents with less toxic alternatives in coupling reactions | Reduced environmental impact, improved safety |
| "One-Pot" Synthesis | Combining multiple reaction steps in a single vessel | Simplified process, reduced time and resources, less waste |
| Alternative Activators | Exploring different carboxyl activators for amide bond formation | Improved reaction efficiency, yield, or selectivity |
| Enhanced Purification | Utilizing advanced filtration or distillation techniques for intermediates | Higher purity of intermediates and final product |
| Flow Chemistry (Potential) | Continuous synthesis of intermediates or final product | Improved control, scalability, and efficiency |
| Biocatalysis (Potential) | Enzymatic transformations for specific steps, e.g., chiral center formation (if applicable) | High selectivity, milder reaction conditions, reduced waste |
Structure Activity Relationship Sar and Derivative Studies of Cinepazet
Structure-Activity Relationship Analysis of Cinepazet Derivatives
SAR analysis of this compound derivatives aims to identify the key structural features responsible for their biological activity. This involves systematically modifying different parts of the molecule and evaluating the resulting changes in pharmacological properties. Investigations into cinnamyl piperazine (B1678402) derivatives, including this compound, have revealed the importance of modifications in both the arylpiperazine and the aromatic regions of the molecule. fishersci.ca
Impact of Structural Modifications on Biological Activity Profiles
Structural modifications to the this compound molecule can lead to altered biological activity profiles. While specific detailed data on the impact of every possible modification is extensive across the cinnamyl piperazine class, general principles emerge from SAR studies. Changes to the substitution pattern on the trimethoxyphenyl ring, modifications within the piperazine ring, or alterations to the ethyl acetate (B1210297) side chain can influence the potency and nature of the biological response. Historical structure-activity studies on the hydrochloride salt of this compound were reported as early as 1969. cenmed.com The cinnamyl piperazine motif itself is a crucial element in compounds targeting various biological targets, and SAR investigations have been central to developing derivatives for different applications. fishersci.ca
Pharmacophore Elucidation of this compound Analogues
Pharmacophore elucidation studies aim to define the essential steric and electronic features of a molecule required for optimal interaction with its biological target. While specific detailed pharmacophore models for this compound are not extensively detailed in readily available summaries, molecular modeling studies, including fitting synthesized compounds to 3D-pharmacophores, have been conducted in the context of related vasodilators and alpha-adrenergic receptor antagonists. nih.gov Such studies are crucial in understanding the spatial arrangement of chemical groups necessary for activity within the cinnamyl piperazine class.
Design and Synthesis of Novel this compound Analogues
The design and synthesis of novel this compound analogues are driven by the desire to discover compounds with improved potency, selectivity, or modified biological profiles. This process involves rational design based on SAR insights and established synthetic methodologies.
Exploration of Cinnamyl Piperazine Derivatives and Structural Homologs
This compound is a prominent example within the broader class of cinnamyl piperazine derivatives. fishersci.ca The exploration of novel analogues often involves modifying the core cinnamyl piperazine structure or creating structural homologs. This can include variations in the linker between the cinnamoyl group and the piperazine, alterations to the substituents on the phenyl ring, or changes to the group attached to the other nitrogen of the piperazine ring, such as the ethyl acetate moiety in this compound. Trans-1-Cinnamylpiperazine serves as a key building block in the synthesis of various derivatives. uni.lu Medicinal chemistry research has actively designed and synthesized drug-like cinnamyl piperazine candidates with diverse medicinal properties. fishersci.ca
Mechanistic Investigations and Molecular Target Identification of Cinepazet in Preclinical Models
Elucidation of Molecular Mechanisms of Action (Non-clinical)
Understanding the molecular mechanisms by which a compound exerts its effects is a cornerstone of preclinical pharmacology. This involves probing its interactions with various cellular components and biochemical processes.
Investigations into Biological Pathways Modulation
Studies in preclinical models often explore how a compound modulates various biological pathways. This can involve examining its effects on signaling cascades, metabolic routes, or gene expression profiles. While the provided information does not detail specific biological pathways modulated by Cinepazet, research into compounds with similar structures often investigates their effects on pathways related to neurotransmission, inflammatory responses, or enzyme activities ontosight.ai. General approaches in preclinical studies to investigate biological pathway modulation include examining changes in protein phosphorylation, activation of second messengers, or alterations in the expression levels of key pathway components nih.gov.
Research on Vascular Smooth Muscle Relaxation Mechanisms in Isolated Tissues
This compound has been investigated for its effects on vascular smooth muscle. Studies using isolated tissue preparations, such as aortic strips from rats, have demonstrated that this compound can induce dose-dependent relaxation nih.gov. In experiments with potassium-contracted aortic strips obtained from both normal and spontaneously hypertensive rats, this compound caused relaxation with an ED50 of 200 µg/ml nih.gov. Notably, no differences in the relaxation response to this compound were observed between tissues from spontaneously hypertensive rats and normal animals nih.gov. When compared to verapamil (B1683045) in this context, this compound was found to be significantly less potent nih.gov. These findings suggest that this compound affects the excitation-contraction mechanism associated with KCl-induced membrane depolarization in rat aortic tissue nih.gov.
The following table summarizes the findings from the study on vascular smooth muscle relaxation:
| Tissue Source | Contraction Agent | This compound Effect | ED50 (µg/ml) | Comparison to Verapamil |
| Normal Rat Aortic Strips | 60 mM KCl | Dose-dependent relaxation | 200 | 2 x 104 less potent |
| Spontaneously Hypertensive Rat Aortic Strips | 60 mM KCl | Dose-dependent relaxation | 200 | - |
Mechanisms underlying vascular smooth muscle relaxation can involve various pathways, including those mediated by nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP), or by influencing calcium channels nih.govresearchgate.netepo.org. The observed effect of this compound on KCl-induced contraction suggests an interaction with mechanisms related to membrane depolarization and calcium handling, although the precise molecular details require further investigation.
Identification and Characterization of Molecular Targets
Identifying the specific molecular targets with which a compound interacts is crucial for understanding its mechanism of action and predicting potential off-target effects.
Receptor Binding Studies in Preclinical Contexts
Receptor binding studies are a common approach in preclinical research to determine if a compound interacts with specific receptors and to assess the affinity of this interaction revvity.comnih.gov. These studies often involve using radiolabeled ligands that are known to bind to a receptor of interest and then measuring the ability of the test compound (this compound in this case) to compete for binding sites revvity.comnih.gov. While the provided information does not include specific data from receptor binding studies for this compound, this type of research is routinely performed in preclinical settings to identify potential receptor targets sygnaturediscovery.comresearchgate.netisciii.es. Parameters determined in such studies include inhibition constants (Ki) and dissociation constants (Kd), which provide quantitative measures of binding affinity revvity.comnih.gov.
Advanced Protein-Ligand Interaction Analyses
Advanced techniques are employed to gain a deeper understanding of how a compound interacts with its target proteins at a molecular level numberanalytics.comnih.govnottingham.ac.uk. These can include computational methods like molecular docking and molecular dynamics simulations, as well as experimental techniques such as mass spectrometry-based approaches numberanalytics.comnih.govresearchgate.net. These analyses can provide insights into the binding site, the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur upon binding numberanalytics.comresearchgate.net. While specific advanced protein-ligand interaction analyses for this compound are not detailed in the provided search results, such studies are integral to fully characterizing the molecular targets of a compound in preclinical development imrpress.com.
Preclinical Model Systems for Mechanistic Studies
Preclinical studies are a critical phase in drug development, utilizing laboratory-based experiments to understand how a drug interacts with biological systems before human testing. These studies employ both in vitro (cell-based) and in vivo (animal) models to investigate a drug's potential benefits, mechanisms of action, stability, administration routes, side effects, and efficacy biotestfacility.comppd.com. The design of these studies aims to mimic conditions expected in human clinical trials, using appropriate models and statistical analyses to ensure robust results ppd.com. Preclinical research typically progresses through phases including basic research, drug discovery, lead optimization, and investigational new drug (IND)-enabling studies ppd.com.
In Vitro Cellular and Tissue Models
In vitro models, such as isolated cellular and tissue preparations, are valuable tools for dissecting the direct effects of a compound on specific biological targets and pathways in a controlled environment ppd.com. These models allow for detailed examination of cellular responses and molecular interactions without the complexities of a whole organism.
Isolated aortic strips have been a notable in vitro model used to study the vascular effects of this compound nih.gov. Studies using isolated aortic strip preparations from normal and spontaneously hypertensive rats (SHR) have demonstrated that this compound causes a dose-dependent relaxation of these tissues when they are contracted with potassium chloride (KCl) nih.gov. KCl-induced contraction is associated with membrane depolarization and the excitation-contraction coupling mechanism in vascular smooth muscle nih.govcvphysiology.com. The finding that this compound relaxed KCl-contracted aortic strips suggests an effect on this depolarization-dependent contractile pathway nih.gov. The half-maximal effective dose (ED50) for this relaxant effect in rat aortic tissue was reported as 200 µg/ml nih.gov. Interestingly, no differences in the relaxation response to this compound were observed between aortic tissues from SHR and normal animals nih.gov. This suggests that the underlying mechanism affected by this compound in this model is similarly operative in both normotensive and hypertensive states, at least concerning KCl-induced contraction nih.gov.
While the precise molecular target of this compound in these in vitro models is not extensively detailed in the provided information, the observed relaxation of smooth muscle, particularly in response to a depolarizing agent like KCl, points towards potential interactions with mechanisms regulating calcium influx or release, or the contractile machinery itself cvphysiology.comfrontiersin.org. Vascular smooth muscle contraction and relaxation are primarily regulated by intracellular calcium concentrations and the phosphorylation state of myosin light chains cvphysiology.com. An increase in intracellular calcium, whether from influx through channels or release from internal stores, leads to contraction, while a decrease or inhibition of myosin light chain kinase activity promotes relaxation cvphysiology.comfrontiersin.org.
Studies on isolated vascular smooth muscle in general highlight the importance of calcium channels, particularly voltage-dependent calcium channels (L-type), in mediating contraction induced by electrical depolarization cvphysiology.com. They also show that various signaling pathways, including those involving cyclic AMP and cyclic GMP, can influence smooth muscle tone by affecting myosin light chain kinase activity or calcium handling cvphysiology.comfrontiersin.org. While not specifically for this compound in the provided results, other studies on vascular smooth muscle relaxation mechanisms investigate the role of calcium-activated potassium channels and the soluble guanylyl cyclase/cGMP pathway frontiersin.org.
The use of isolated vascular tissues like aortic strips allows researchers to directly assess the compound's effect on smooth muscle tone and explore potential mechanisms by introducing different contractile agents or inhibitors of specific pathways nih.govnih.gov.
Here is a summary of findings from in vitro studies using isolated aortic strips:
| Model System | Stimulus Used for Contraction | Observed Effect of this compound | ED50 (if reported) | Comparative Findings (vs. control or other compounds) | Potential Mechanistic Implication (based on stimulus) |
|---|---|---|---|---|---|
| Isolated rat aortic strips (normal and SHR) nih.gov | 60 mM KCl nih.gov | Dose-dependent relaxation nih.gov | 200 µg/ml nih.gov | No difference between SHR and normal rats; 2 x 10^4 less potent than verapamil nih.gov | Affects excitation-contraction mechanism associated with KCl-induced depolarization nih.gov |
In Vivo Animal Models (excluding clinical implications)
In vivo animal models are crucial for evaluating the systemic effects of a drug candidate within a complex living organism biotestfacility.comijrpc.com. They provide insights into pharmacokinetics (absorption, distribution, metabolism, excretion), pharmacodynamics (drug effects on the body), and potential efficacy in disease models biotestfacility.comijrpc.com. While the provided search results specifically mention in vivo preclinical studies in the context of drug development and understanding disease mechanisms, detailed in vivo studies specifically on the mechanism of action of this compound are less explicitly described compared to the in vitro findings on aortic strips.
General principles of in vivo preclinical studies for understanding mechanisms involve administering the compound to animals and monitoring various physiological parameters or cellular/molecular changes biotestfacility.comijrpc.com. Animal models, often rodents, are chosen to mimic human physiology or specific disease conditions to the extent possible biotestfacility.comijrpc.commdpi.com. By studying the drug's effects in a living system, researchers can gain a more comprehensive understanding of its actions and potential targets biotestfacility.comijrpc.com.
For cardiovascular agents like this compound, in vivo studies would typically involve assessing changes in blood pressure, heart rate, vascular resistance, and potentially blood flow in different organs nih.govnih.gov. Researchers might use techniques to measure these parameters directly or indirectly in conscious or anesthetized animals. To investigate the mechanism, studies could involve pretreating animals with inhibitors of specific pathways or using genetically modified animal models to see if this compound's effects are altered mdpi.com.
While the search results confirm the use of in vivo preclinical studies in general for understanding drug mechanisms and cardiovascular effects, specific details on which animal models were used for this compound's mechanism of action studies and the detailed findings from these in vivo mechanistic investigations are not prominently featured biotestfacility.comijrpc.comnih.govnih.gov. The reference to this compound as a "vasodilator" tested in rat aortic strips implies that in vivo studies would likely aim to confirm and understand this vasodilatory effect in a whole animal context nih.govonelook.com. Vasodilation in vivo would lead to decreased vascular resistance and potentially a reduction in blood pressure, depending on the compensatory responses of the organism.
Preclinical in vivo studies are essential for bridging the gap between in vitro findings and potential human applications, providing a more integrated view of a drug's effects and mechanisms within a living system ijrpc.comnih.gov. They allow for the study of complex interactions between the drug and various organ systems, as well as the influence of metabolism and excretion on the drug's activity biotestfacility.comijrpc.com.
Although specific data tables detailing in vivo mechanistic findings for this compound were not found, the general approach in such studies would involve measuring physiological responses after administering the compound to animals.
Here is a general representation of the types of data that might be collected in in vivo mechanistic studies for a vasodilator, even if specific this compound data wasn't extracted:
| Animal Model | Treatment Groups | Parameters Measured (Examples) | Expected Findings for a Vasodilator (Examples) |
|---|---|---|---|
| Rat nih.gov | This compound, Vehicle Control, Positive Control (e.g., known vasodilator) | Blood Pressure (Systolic, Diastolic, Mean), Heart Rate, Vascular Resistance (calculated or measured) | Decreased Blood Pressure, Decreased Vascular Resistance, potentially reflex tachycardia (increased heart rate) |
| Other animal models (e.g., dog, rabbit) | This compound, Vehicle Control | Blood Flow in specific vascular beds (e.g., coronary, renal) | Increased blood flow in target vascular beds |
The provided information primarily highlights the in vitro use of isolated aortic strips to demonstrate this compound's direct relaxant effect on vascular smooth muscle and suggests an interaction with the mechanism associated with KCl-induced depolarization nih.gov. While in vivo studies are a standard part of preclinical mechanistic investigations for cardiovascular agents, the specific details of such studies for this compound's mechanism were not extensively available in the provided search results, beyond the general context of preclinical drug evaluation in animal models biotestfacility.comijrpc.com.
Computational and Theoretical Approaches in Cinepazet Research
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate the structural and physicochemical properties of compounds with their biological activity. mdpi.comjubilantbiosys.com
Development of Predictive Models for Biological Activity
QSAR models aim to establish a mathematical relationship between molecular descriptors (representing structural features) and the observed biological response. mdpi.com For compounds like Cinepazet, QSAR could be used to develop models that predict vasodilatory activity or interactions with specific cardiovascular targets based on variations in chemical structure. These models can help prioritize compounds for synthesis and biological testing, accelerating the identification of more potent or selective derivatives. mdpi.com
Descriptors and Statistical Methodologies in QSAR Studies
QSAR studies utilize various molecular descriptors to numerically represent chemical structures. These can include electronic, steric, and lipophilic parameters, as well as topological indices. mdpi.com Statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), and partial least squares (PLS) are commonly employed to build and validate QSAR models. mdpi.comnih.gov The selection of appropriate descriptors and statistical methods is crucial for developing robust and predictive QSAR models.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques provide insights into the three-dimensional structure of molecules and their interactions with biological targets at an atomic level.
Ligand-Based Drug Design (LBDD) Principles Applied to this compound
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. jubilantbiosys.combiosolveit.de LBDD methods utilize the information from known active ligands, such as this compound, to infer the structural and physicochemical features required for activity. biosolveit.denih.gov Techniques like pharmacophore modeling, molecular shape analysis, and molecular field analysis are used in LBDD to identify common features among active compounds and design new molecules with similar properties. jubilantbiosys.comnih.gov For this compound, LBDD could involve analyzing its structure and the structures of related vasodilators to create models that guide the design of novel compounds with potential vasodilatory activity.
Structure-Based Drug Design (SBDD) Approaches for this compound Interactions
Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the biological target protein. gardp.orgdrugdiscoverynews.com Although the specific target protein for this compound's vasodilatory effect is not explicitly detailed in the search results regarding computational studies, if such a target structure were available, SBDD could be applied. SBDD techniques, such as molecular docking and molecular dynamics simulations, are used to predict how a ligand like this compound might bind to the target site, estimate binding affinity, and understand the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.govgardp.orgresearchgate.net This information can inform the design of modified this compound structures with improved binding characteristics. Molecular dynamics simulations can further provide a dynamic view of the ligand-target complex over time, accounting for flexibility and conformational changes. mdpi.comnih.gov
De Novo Design Strategies for this compound-Inspired Molecules
De novo drug design is a computational approach that aims to generate novel molecular structures from scratch, rather than modifying existing ones. nih.govfrontiersin.org These strategies can be guided by either the structure of a biological target (structure-based de novo design) or by the properties of known active ligands (ligand-based de novo design). nih.gov For this compound, de novo design could involve using its structural features and potentially its known activity profile to computationally design entirely new molecular entities that are predicted to exhibit similar or improved vasodilatory properties. These methods often employ algorithms that assemble molecules from smaller fragments or use generative models, including those based on artificial intelligence, to explore novel chemical space. nih.govresearchgate.netrsc.org The goal is to generate molecules with desired properties, including predicted biological activity and synthesizability. rsc.orgnih.gov
Analytical Chemistry Methodologies for Cinepazet Research
Chromatographic Techniques for Cinepazet Separation and Quantification
Chromatography is a fundamental technique used for separating components within a mixture, making it essential for isolating this compound from reaction mixtures or complex samples and for determining its purity and concentration khanacademy.org. High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic method in pharmaceutical analysis due to its ability to separate and quantify a broad range of compounds google.com. The application of HPLC for this compound analysis, particularly coupled with UV detection (HPLC-UV), is indicated in the literature for assessing chromatographic purity ncats.io. This technique relies on the differential interaction of this compound with a stationary phase as it is carried by a mobile phase, allowing for its separation from other components khanacademy.org. Quantification is typically achieved by comparing the peak area or height of this compound in a sample chromatogram to those obtained from analyzing standards of known concentrations.
Gas Chromatography (GC) is another powerful separation technique, particularly useful for volatile or semi-volatile compounds teledynelabs.com. While direct information on GC specifically for this compound is less prevalent in the provided search results, GC is a standard analytical technique that could potentially be applied for the analysis of this compound or its more volatile derivatives or degradation products, often coupled with detection methods for quantification googleapis.comepo.org. The principle involves partitioning the analyte between a gaseous mobile phase and a stationary phase, typically a liquid coated on a solid support or the interior wall of a capillary column teledynelabs.com.
Chromatographic methods are vital for ensuring the purity of this compound synthesized for research purposes and for quantifying its presence in various experimental settings. The effectiveness of chromatographic separation is influenced by factors such as the choice of stationary phase, mobile phase composition, flow rate, and temperature nih.gov.
Spectroscopic Methods for this compound Structural Characterization in Research
Spectroscopic techniques provide valuable information about the structure and identity of this compound ncats.iogoogle.com. Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, which helps in confirming its structure and identifying impurities or metabolites wikipedia.org. Predicted collision cross-section values for this compound adducts, such as [M+H]+, [M+Na]+, [M+NH4]+, [M+K]+, [M-H]-, [M+Na-2H]-, [M]+, and [M]-, are available, which can aid in its identification using ion mobility-mass spectrometry techniques uni.ludrugbank.com.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed structure of organic molecules like this compound, providing information about the types and connectivity of atoms, particularly hydrogen and carbon atoms googleapis.comepo.org. While specific experimental NMR spectra for this compound were not extensively detailed in the search results, predicted 13C NMR spectra are available drugbank.com. NMR analysis is commonly used in conjunction with other spectroscopic methods to confirm the identity and purity of synthesized compounds and to study their behavior in solution google.comnih.gov.
Other spectroscopic methods, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, can also provide complementary structural information googleapis.comepo.org. UV-Vis spectroscopy can be used to detect compounds with chromophores, such as the trimethoxyphenyl and propenoyl moieties present in this compound's structure, and is often used as a detection method in HPLC yachaytech.edu.ecgoogle.com.
Development and Application of Advanced Measurement Platforms in this compound Analysis
The analysis of complex samples or the need for high sensitivity and selectivity in this compound research often necessitates the use of advanced measurement platforms, particularly hyphenated techniques that combine the separation power of chromatography with the identification capabilities of mass spectrometry google.comncats.io. Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are prominent examples of such platforms wikipedia.org.
LC-MS systems are widely used in drug development and analysis for tasks such as molecular weight confirmation, impurity identification, and quantitative bioanalysis wikipedia.org. LC-MS/MS, which involves multiple stages of mass analysis, offers enhanced selectivity and sensitivity, making it suitable for quantifying analytes in complex biological matrices nih.govnih.govturkjps.org. The application of LC-MS/MS for the analysis of compounds, including potential metabolites or related substances of this compound, is a standard approach in modern analytical chemistry research googleapis.com. These platforms enable researchers to gain a more comprehensive understanding of this compound's fate in various systems and to analyze it even at low concentrations.
Advanced platforms may also involve the integration of chromatography and spectroscopy with other technologies or novel approaches for improved analysis. While specific advanced platforms solely focused on this compound were not detailed, the general trend in analytical chemistry involves developing more sensitive, selective, and high-throughput methods, which would be applicable to compounds like this compound as needed for specific research questions epo.orgjustia.com.
Future Directions and Challenges in Cinepazet Research
Emerging Research Paradigms and Technologies Applicable to Cinepazet
Emerging research paradigms and technologies offer potential avenues for reigniting or advancing the study of compounds like this compound. High-throughput screening (HTS) platforms, for instance, have demonstrated utility in identifying compounds with specific biological activities from large libraries researchgate.net. Applying HTS to this compound or its derivatives could uncover novel biological effects beyond its known vasodilatory action, as exemplified by studies identifying compounds that enhance sperm motility researchgate.net.
Furthermore, advancements in computational chemistry and artificial intelligence (AI) are increasingly being used in drug discovery for target identification, virtual screening, and predicting compound properties europa.eufnal.govyoutube.com. These technologies could be applied to the this compound scaffold to design and predict the activity of novel derivatives with potentially improved properties or different biological targets. The cinnamyl piperazine (B1678402) motif, central to this compound, is known to interact with various biological targets, making it a suitable candidate for such computational exploration researchgate.net.
Advanced analytical techniques, including sophisticated mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, could provide deeper insights into this compound's metabolism, interactions with biomolecules, and solid-state properties like polymorphism, which is a known challenge in drug development googleapis.com.
Interdisciplinary Approaches in Chemical Biology Research on this compound
Addressing complex questions in chemical biology often necessitates interdisciplinary collaboration sciencesconf.orgbillingsleylab.orgchimia.chdigitalpromise.orgeuropa.eu. Future research on this compound could significantly benefit from integrating expertise across various scientific disciplines.
Chemists specializing in synthesis could develop novel this compound analogs with modified structures to explore structure-activity relationships (SAR) in more detail, building upon existing SAR investigations of cinnamyl piperazine derivatives researchgate.net. Biologists and pharmacologists could then evaluate the effects of these new compounds in various in vitro and in vivo models, potentially uncovering new therapeutic applications or a more nuanced understanding of its mechanisms of action.
Collaboration with experts in areas such as structural biology could involve using techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structures of this compound or its derivatives bound to target proteins, providing molecular-level insights into their interactions. sciencesconf.org Biophysicists could contribute by studying the compound's physical properties and its interactions with biological membranes. sciencesconf.org
The application of "-omics" technologies, such as metabolomics and proteomics, in conjunction with chemical studies, could help to comprehensively map the biological pathways affected by this compound exposure. nih.gov
Identification of Research Gaps and Unexplored Academic Areas for this compound
Despite its history, there appear to be significant research gaps and unexplored academic areas concerning this compound in contemporary scientific literature. A notable gap is the limited availability of recent, in-depth studies focusing specifically on this compound's molecular mechanisms of action beyond its established vasodilatory effect. While the cinnamyl piperazine class is broadly studied for diverse activities, research specifically elucidating the detailed interactions of this compound with specific biological targets using modern techniques seems less prevalent. researchgate.net
The potential for repurposing this compound for indications other than those historically associated with it represents another unexplored area. The HTS study identifying its effect on sperm motility suggests that the compound may possess biological activities not yet fully investigated researchgate.net.
Furthermore, a comprehensive understanding of this compound's pharmacokinetics and pharmacodynamics using advanced modeling and experimental techniques could be beneficial. While some information exists, detailed studies applying cutting-edge methodologies to fully characterize its absorption, distribution, metabolism, excretion, and dynamic interactions at a molecular level appear to be an area ripe for further academic exploration.
Q & A
Q. What are the primary mechanisms of action of Cinepazet Maleate in treating angina, and how are these mechanisms experimentally validated?
this compound Maleate acts as a vasodilator, primarily targeting vascular smooth muscle cells to improve coronary blood flow. Experimental validation involves in vitro assays (e.g., calcium channel modulation in isolated arteries) and in vivo models (e.g., ischemic reperfusion injury in rodents). Researchers should measure endpoints like endothelial nitric oxide synthase (eNOS) activity and coronary blood flow velocity using Doppler techniques .
Q. What standardized experimental models are recommended for assessing this compound’s efficacy in preclinical studies?
- In vivo models : Use ligation-induced myocardial ischemia in rats to evaluate infarct size reduction.
- In vitro models : Isolated aortic ring preparations to test vasodilation responses.
- Key parameters : Include dose-response curves, time-to-peak effect, and comparison with controls (e.g., nitroglycerin). Ensure blinding and randomization to reduce bias .
Q. How should pharmacokinetic parameters (e.g., bioavailability, half-life) be systematically evaluated for this compound in animal studies?
- Methodology : Conduct cross-over studies in animal cohorts with plasma concentration-time profiling via HPLC or LC-MS.
- Data analysis : Use non-compartmental models to calculate AUC, Cmax, and t1/2.
- Table 1 : Example pharmacokinetic data from rodent studies:
| Parameter | Value (Mean ± SD) | Species | Dose (mg/kg) |
|---|---|---|---|
| Bioavailability | 65% ± 8% | Rat | 10 |
| Half-life (t1/2) | 3.2 ± 0.5 hrs | Rabbit | 15 |
Advanced Research Questions
Q. How can contradictory findings in this compound’s long-term safety data (e.g., agranulocytosis risks) be critically analyzed?
- Systematic review : Aggregate data from discontinued clinical trials (e.g., Cinpazide Maleate studies) to assess adverse event patterns.
- Meta-analysis : Compare incidence rates of granulocytopenia across populations using random-effects models.
- Risk mitigation : Design longitudinal cohort studies with frequent hematological monitoring .
Q. What methodological considerations are essential when applying the PICOT framework to clinical trials for this compound?
- Population (P) : Define inclusion criteria (e.g., angina patients with confirmed coronary stenosis).
- Intervention (I) : Standardize dosing regimens (e.g., 50 mg TID) and delivery routes.
- Comparison (C) : Use placebo or active comparators (e.g., amlodipine).
- Outcome (O) : Primary endpoints (e.g., angina frequency reduction) and secondary endpoints (e.g., exercise tolerance).
- Time (T) : Specify follow-up duration (e.g., 12 weeks) .
Q. What strategies optimize reproducibility in studies investigating this compound’s synergistic effects with other anti-anginal agents?
- Experimental design : Use factorial designs to test combinations (e.g., this compound + beta-blockers).
- Data transparency : Share raw hemodynamic data (e.g., blood pressure, heart rate) in public repositories.
- Statistical rigor : Apply Bonferroni correction for multiple comparisons and report effect sizes with 95% CIs .
Q. How can researchers address gaps in comparative efficacy data between this compound and newer vasodilators?
- Head-to-head trials : Design double-blind RCTs with stratified randomization based on disease severity.
- Endpoint selection : Include patient-reported outcomes (e.g., quality of life metrics) alongside clinical metrics.
- Table 2 : Efficacy comparison in a hypothetical trial:
| Drug | Angina Frequency Reduction (%) | Adverse Events (%) |
|---|---|---|
| This compound Maleate | 38 ± 6 | 12 |
| Amlodipine | 42 ± 5 | 15 |
Methodological Guidance
- Data contradictions : Use sensitivity analyses to evaluate outlier studies and adjust for confounding variables (e.g., age, comorbidities) .
- Long-term safety : Implement pharmacovigilance frameworks with real-world data (e.g., EHRs) to track rare adverse events .
- Ethical compliance : Follow IRB protocols for human studies, including informed consent and adverse event reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
